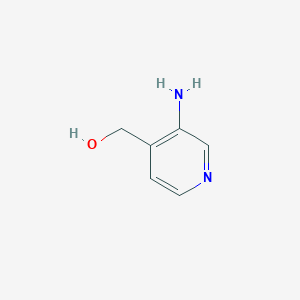

(3-Aminopyridin-4-yl)methanol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(3-aminopyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c7-6-3-8-2-1-5(6)4-9/h1-3,9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXHFPFMVXWCZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565949 | |

| Record name | (3-Aminopyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152398-05-5 | |

| Record name | (3-Aminopyridin-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565949 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-aminopyridin-4-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Aminopyridin-4-yl)methanol chemical properties

The related compound, 4-aminopyridine, is a potassium channel blocker. [7]This established biological activity makes derivatives like this compound highly attractive starting points for developing new modulators of ion channels and other targets implicated in neurological diseases such as multiple sclerosis and spinal cord injury. [1]

Handling, Storage, and Stability

Proper handling and storage are essential to maintain the integrity and purity of this reagent.

Safety and Handling

-

Hazard Classification: GHS classification indicates the compound is harmful if swallowed (Acute Toxicity 4, Oral). Related aminopyridines can cause skin and eye irritation. [7]* Personal Protective Equipment (PPE): Always handle with appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling Protocol:

-

Before opening, allow the container to equilibrate to room temperature to prevent moisture condensation.

-

Handle the solid in a well-ventilated area or chemical fume hood.

-

Avoid creating dust.

-

Wash hands thoroughly after handling.

-

Storage and Stability

-

Optimal Storage: The compound should be stored in a tightly sealed container at refrigerated temperatures (0-8 °C). [1]* Long-Term Stability: For long-term storage, placing the container in a desiccator under an inert atmosphere (argon or nitrogen) is recommended to protect against moisture and oxidation. Protect from light. Aminopyridine compounds generally exhibit excellent chemical stability when stored under these conditions.

Conclusion

This compound is a high-value, versatile building block for modern drug discovery. Its well-defined chemical properties, accessible synthesis, and trifunctional nature provide a robust platform for the creation of diverse chemical libraries. Its established role as a privileged scaffold, particularly in the development of kinase inhibitors and neurological agents, ensures its continued relevance and importance to the research and drug development community.

References

- PubChem. (n.d.). 4-Aminopyridine-3-methanol. National Center for Biotechnology Information.

- National Academic Digital Library of Ethiopia. (n.d.). Drug Discovery with Privileged Building Blocks; Tactics in Medicinal Chemistry.

- Zuercher, W. J., et al. (2016). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters, 26(15), 3645-3651.

- Preprints.org. (2020). Supporting information Synthesis of the pyrene derivative.

- Royal Society of Chemistry. (n.d.). Supplementary Information.

- ResearchGate. (2016). High resolution NMR spectra of as-prepared samples.

- Pharmaffiliates. (n.d.). (3-Amino-pyridin-4-yl)-methanol.

- Organic Syntheses. (n.d.). 3-aminopyridine.

- CP Lab Safety. (n.d.). (3-Amino-pyridin-4-yl)-methanol, min 95%.

- GlobalChemMall. (n.d.). This compound.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- ResearchGate. (2020). Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives.

- Springer. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Medicinal Chemistry Research, 21(10), 2841-2851.

- PubChem. (n.d.). 3-Aminopyridin-4-ol. National Center for Biotechnology Information.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Chemical Properties of 3-Amino-4-Methylpyridine.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (3-AMINO-PYRIDIN-4-YL)-METHANOL | 152398-05-5 [chemicalbook.com]

- 5. This compound | C6H8N2O | CID 14950620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

(3-Aminopyridin-4-yl)methanol synthesis pathways

An In-depth Technical Guide to the Synthesis of (3-Aminopyridin-4-yl)methanol

Abstract

This compound, also known as 4-(hydroxymethyl)-3-aminopyridine, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1] Its structural arrangement, featuring a primary amino group and a hydroxymethyl group on a pyridine scaffold, makes it a versatile intermediate for constructing complex molecular architectures, particularly in the development of therapeutics for neurological disorders.[1] This guide provides a comprehensive technical overview of the principal synthetic pathways to this compound, designed for researchers, chemists, and drug development professionals. We will dissect three core strategies: the reduction of 3-nitropyridine precursors, the directed ortho-metalation of 3-aminopyridine derivatives, and the reduction of 4-formyl-3-aminopyridine. Each section will delve into the mechanistic rationale, provide field-proven insights into experimental choices, and present detailed, self-validating protocols.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of this compound reveals several logical bond disconnections, which form the basis of the most common forward-synthetic strategies. The primary disconnections are at the C-N bond of the amino group and the C-C bond adjacent to the hydroxymethyl group.

Caption: Retrosynthetic analysis of this compound.

This analysis logically leads to three primary synthetic approaches:

-

Pathway A: Beginning with a 4-substituted-3-nitropyridine and performing a late-stage reduction of the nitro group.

-

Pathway B: Starting with a 3-aminopyridine derivative and introducing the hydroxymethyl group at the C4 position.

-

Pathway C: Starting with a 3-aminopyridine already containing a C4 carbonyl functional group (aldehyde) and reducing it to the corresponding alcohol.

Pathway A: Synthesis via Reduction of 3-Nitropyridine Precursors

This is arguably the most classical and widely employed route, leveraging the robust chemistry of nitropyridine reduction. The strategy involves the synthesis of a suitable 3-nitropyridine intermediate followed by the chemoselective reduction of the nitro group.

Rationale and Workflow

The causality behind this pathway lies in the accessibility of 3-nitropyridine-4-carboxylic acid as a starting material, which can be readily prepared by the nitration of isonicotinic acid (pyridine-4-carboxylic acid). The electron-withdrawing nature of both the pyridine nitrogen and the carboxylic acid group deactivates the ring, requiring strong conditions for nitration, but the directing effects favor substitution at the 3-position. The subsequent steps involve the reduction of both the nitro group and the carboxylic acid. The order of these reductions is critical for success.

Caption: Workflow for the 3-Nitropyridine reduction pathway.

Key Experimental Steps

Step 1: Catalytic Reduction of the Nitro Group

The reduction of an aromatic nitro group is a high-yielding and clean transformation.[2][3] Catalytic hydrogenation is the method of choice for its efficiency and the benign nature of its byproducts.

-

Expertise & Causality: Palladium on carbon (Pd/C) is the preferred catalyst due to its high activity and selectivity for nitro group reduction without affecting the pyridine ring or the ester group under controlled conditions. The reaction is typically run in an alcohol solvent like methanol or ethanol, which readily dissolves the substrate and is compatible with the hydrogenation process. The addition of an acid, such as HCl, can sometimes accelerate the reaction but must be used judiciously to avoid ester hydrolysis. It is crucial to perform the nitro reduction before the ester reduction. Strong hydride reducing agents used for esters (like LiAlH4) would non-selectively reduce the nitro group, often leading to complex mixtures.

Step 2: Reduction of the Ester Group

With the amine in place, the ester is reduced to the primary alcohol.

-

Expertise & Causality: Lithium aluminum hydride (LiAlH4) in an ethereal solvent like THF is the classic reagent for this transformation. It is a powerful reducing agent capable of readily reducing the ester. However, its high reactivity requires stringent anhydrous conditions and careful quenching. An alternative, safer, and often more scalable method involves using sodium borohydride (NaBH4) in combination with an additive like lithium chloride (LiCl) or in a mixed solvent system, which enhances its reducing power sufficiently to reduce the ester.

Tabulated Data & Protocol

| Step | Starting Material | Reagents & Conditions | Product | Typical Yield |

| 1 | Methyl 3-nitropyridine-4-carboxylate | H2 (50 psi), 10% Pd/C, Methanol, 25°C, 4h | Methyl 3-aminopyridine-4-carboxylate | >95% |

| 2 | Methyl 3-aminopyridine-4-carboxylate | LiAlH4, THF, 0°C to rt, 2h | This compound | 85-90% |

Protocol 2.3.1: Synthesis of this compound

-

Nitro Reduction: To a solution of methyl 3-nitropyridine-4-carboxylate (10.0 g, 54.9 mmol) in methanol (150 mL) in a Parr hydrogenation vessel, 10% Pd/C (1.0 g, 10 wt%) is added. The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50 psi. The mixture is shaken vigorously at room temperature for 4 hours. The reaction is monitored by TLC or LC-MS for the disappearance of the starting material.

-

Workup-1: Upon completion, the vessel is depressurized, and the mixture is filtered through a pad of Celite® to remove the catalyst. The filter cake is washed with methanol (2 x 30 mL). The combined filtrate is concentrated under reduced pressure to yield methyl 3-aminopyridine-4-carboxylate as a solid, which is typically used in the next step without further purification.

-

Ester Reduction: A 2 L three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH4 (4.17 g, 109.8 mmol) in anhydrous THF (200 mL). The suspension is cooled to 0°C in an ice bath. A solution of methyl 3-aminopyridine-4-carboxylate (8.35 g, 54.9 mmol) in anhydrous THF (150 mL) is added dropwise over 1 hour, maintaining the internal temperature below 10°C.

-

Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for 2 hours.

-

Quenching & Workup-2: The reaction is carefully quenched by cooling back to 0°C and sequentially adding water (4.2 mL), 15% aqueous NaOH (4.2 mL), and finally water (12.6 mL). The resulting granular precipitate (lithium and aluminum salts) is stirred for 30 minutes and then removed by filtration. The filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford this compound as a solid. Purification can be achieved by recrystallization from ethyl acetate/hexanes.

Pathway B: Directed ortho-Metalation (DoM) of 3-Aminopyridine

This pathway offers a more elegant and direct approach to functionalizing the C4 position. It relies on the principle of directed ortho-metalation (DoM), where a functional group on an aromatic ring directs a strong base to deprotonate the adjacent ortho position, creating a nucleophilic carbanion that can be trapped by an electrophile.

Rationale and Workflow

The primary amino group of 3-aminopyridine is acidic and would be deprotonated by a strong organolithium base. Therefore, it must first be protected with a group that can also serve as a directed metalation group (DMG). The pivaloyl group (-COC(CH3)3) is an excellent choice as it is sterically bulky, protecting the nitrogen, and its carbonyl oxygen can chelate the lithium cation, directing deprotonation specifically to the C4 position.[4][5]

Caption: Workflow for the Directed ortho-Metalation (DoM) pathway.

Key Experimental Steps

Step 1: N-Protection

-

Expertise & Causality: 3-Aminopyridine is reacted with pivaloyl chloride in the presence of a base like pyridine or triethylamine. This forms the stable N-(pyridin-3-yl)pivalamide, which is crucial for the success of the subsequent lithiation step.[4]

Step 2: Directed Lithiation and Electrophilic Quench

-

Expertise & Causality: The pivalamide is treated with a strong, non-nucleophilic base like tert-butyllithium (t-BuLi) at very low temperatures (-78°C) to prevent side reactions.[6] The pivaloyl group directs the base to abstract the proton at C4. The resulting 4-lithiopyridine is then reacted in situ with an electrophile, in this case, a source of formaldehyde like dry paraformaldehyde. This introduces the required hydroxymethyl group.

Step 3: Deprotection

-

Expertise & Causality: The final step is the removal of the pivaloyl protecting group. This is typically achieved by acid hydrolysis under heating (e.g., with aqueous HCl), which cleaves the amide bond to reveal the free amine and yield the final product.

Tabulated Data & Protocol

| Step | Starting Material | Reagents & Conditions | Product | Typical Yield | Reference |

| 1 | 3-Aminopyridine | Pivaloyl chloride, Pyridine, 0°C to rt | N-(Pyridin-3-yl)pivalamide | ~90% | [4] |

| 2 | N-(Pyridin-3-yl)pivalamide | 1. t-BuLi, THF, -78°C2. Paraformaldehyde | N-(4-(Hydroxymethyl)pyridin-3-yl)pivalamide | ~75% | [4] |

| 3 | N-(4-(Hydroxymethyl)pyridin-3-yl)pivalamide | 6M HCl, Reflux, 12h | This compound | ~90% |

Protocol 3.3.1: Synthesis via Directed ortho-Metalation

-

Protection: In a flask cooled to 0°C, a solution of 3-aminopyridine (10.0 g, 106 mmol) in pyridine (100 mL) is stirred. Pivaloyl chloride (14.4 mL, 117 mmol) is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The mixture is then poured into water and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give N-(pyridin-3-yl)pivalamide.

-

Lithiation/Quench: To a solution of N-(pyridin-3-yl)pivalamide (10.0 g, 56.1 mmol) in anhydrous THF (200 mL) at -78°C under a nitrogen atmosphere, t-BuLi (1.7 M in pentane, 72.5 mL, 123 mmol) is added dropwise. The resulting deep red solution is stirred for 1 hour at -78°C. Dry paraformaldehyde (3.37 g, 112 mmol) is added in one portion. The reaction is stirred at -78°C for 2 hours and then allowed to warm slowly to room temperature overnight.

-

Workup-1: The reaction is quenched with saturated aqueous NH4Cl solution. The phases are separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried and concentrated. The crude product is purified by column chromatography.

-

Deprotection: The purified N-(4-(hydroxymethyl)pyridin-3-yl)pivalamide (5.0 g, 24.0 mmol) is suspended in 6M aqueous HCl (50 mL) and heated to reflux for 12 hours. The solution is cooled and neutralized with solid NaOH to pH 8-9. The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield this compound.

Pathway C: Reduction of 3-Aminopyridine-4-carboxaldehyde

This pathway is the most straightforward if the starting aldehyde is available. It involves a single, highly selective final step.

Rationale and Key Step

The synthesis of 3-aminopyridine-4-carboxaldehyde is a key challenge, but once obtained, its conversion to the target molecule is simple.[7][8] The reduction of an aldehyde to a primary alcohol is one of the most reliable reactions in organic synthesis.

-

Expertise & Causality: Sodium borohydride (NaBH4) is the ideal reagent for this transformation. It is mild, selective for aldehydes and ketones, and does not affect the pyridine ring or the amino group. The reaction is operationally simple, typically run in an alcohol solvent at room temperature, and the workup is straightforward. This high chemoselectivity makes it a superior choice over more powerful reagents like LiAlH4 for this specific step.

Tabulated Data & Protocol

| Step | Starting Material | Reagents & Conditions | Product | Typical Yield |

| 1 | 3-Aminopyridine-4-carboxaldehyde | NaBH4, Methanol, 0°C to rt, 1h | This compound | >95% |

Protocol 4.2.1: Reduction of 3-Aminopyridine-4-carboxaldehyde

-

Reaction Setup: To a solution of 3-aminopyridine-4-carboxaldehyde (5.0 g, 40.9 mmol) in methanol (100 mL) cooled to 0°C, sodium borohydride (1.86 g, 49.1 mmol) is added portion-wise over 15 minutes.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. Progress is monitored by TLC.

-

Workup: The solvent is removed under reduced pressure. The residue is taken up in water (50 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield this compound as a pure solid.

Comparative Analysis

| Feature | Pathway A (Nitro Reduction) | Pathway B (DoM) | Pathway C (Aldehyde Reduction) |

| Starting Materials | Readily available (Isonicotinic acid) | Readily available (3-Aminopyridine) | Specialty intermediate (3-Amino-4-carboxaldehyde) |

| Number of Steps | 3-4 steps | 3 steps | 1 step (from aldehyde) |

| Scalability | Good; hydrogenation can be scaled. | Moderate; requires cryogenic temps and organolithiums. | Excellent, but depends on aldehyde availability. |

| Key Challenges | Handling H2 gas; potent hydride reagents. | Anhydrous conditions; low temperatures; handling t-BuLi. | Synthesis of the starting aldehyde. |

| Overall Yield | Good to excellent. | Good. | Excellent (for the final step). |

| Ideal Application | Large-scale, process chemistry. | Rapid analog synthesis, discovery chemistry. | Final step in a longer synthesis where the aldehyde is an intermediate. |

References

- Comins, D. L.; Joseph, S. P. Regiospecific electrophilic substitution of aminopyridines: ortho lithiation of 2-, 3-, and 4-(pivaloylamino)pyridines. The Journal of Organic Chemistry. [Link]

- Gungor, T.; Marsais, F.; Queguiner, G. Synthesis via ortho-lithiation of N-pivaloyl-3-amino pyridine. A new route to 3-amino-4-substituted pyridines. Synthesis. 1982.

- Beaulieu, F.; Knight, J.; Tchistiakova, L. Control of Site of Lithiation of 3-(Aminomethyl)pyridine Derivatives.

- PubChem. This compound.

- Pipzine Chemicals. 3-Aminopyridine-4-carboxaldehyde. Pipzine Chemicals. [Link]

- MDPI.

- Organic Chemistry Portal. Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]

- Bremer, O.

- Syngenta Participations AG. Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. 3-Aminopyridine-4-carboxaldehyde | CAS 875781-17-6 | Properties, Uses, Safety & Supplier China [pipzine-chem.com]

- 8. 3-Aminopyridine-4-carboxaldehyde, 95%, Thermo Scientific Chemicals 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

A Technical Guide to (3-Aminopyridin-4-yl)methanol (CAS 152398-05-5): Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides an in-depth analysis of (3-Aminopyridin-4-yl)methanol, CAS number 152398-05-5, a heterocyclic building block of significant interest to the pharmaceutical and chemical research communities. The document delineates its physicochemical properties, proposes a detailed, logically-derived synthetic pathway with mechanistic insights, and explores its reactivity and applications as a versatile scaffold in drug development. This guide is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive understanding of this compound's utility and handling.

Compound Profile and Physicochemical Properties

This compound, also known as 3-Amino-4-hydroxymethylpyridine, is a substituted pyridine derivative that serves as a valuable intermediate in organic synthesis.[1][2] Its bifunctional nature, featuring a nucleophilic primary amine and a primary alcohol on a pyridine core, makes it a strategic starting point for constructing more complex molecules, particularly in the realm of medicinal chemistry for targeting neurological disorders.[1]

The key physicochemical and structural properties are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 152398-05-5 | [1][2][3][4] |

| Molecular Formula | C₆H₈N₂O | [1][2][4] |

| Molecular Weight | 124.14 g/mol | [1][2][4] |

| Appearance | White to off-white crystalline powder or solid | [1] |

| Melting Point | 115-120 °C | [1] |

| Boiling Point | 366.6 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.257 g/cm³ (Predicted) | [3] |

| IUPAC Name | This compound | [4] |

| SMILES | Nc1cnccc1CO | |

| InChI Key | VXHFPFMVXWCZLH-UHFFFAOYSA-N | [4] |

Synthesis and Mechanistic Considerations

While specific peer-reviewed synthetic procedures for this compound are not extensively documented in readily available literature, a robust and logical pathway can be constructed from well-established organic transformations. The most direct approach involves the reduction of a suitable precursor, 3-aminopyridine-4-carboxylic acid or its corresponding ester.

Retrosynthetic Analysis

The retrosynthesis hinges on the formation of the primary alcohol via the reduction of a carboxylic acid. The aminopyridine core can be derived from a corresponding nitropyridine, which is a common and reliable transformation. This leads back to a commercially available or readily synthesized starting material.

Caption: Retrosynthetic pathway for this compound.

Proposed Forward Synthesis Workflow

The proposed synthesis is a three-step process starting from 4-methyl-3-nitropyridine. This route is designed for efficiency and utilizes standard laboratory reagents and conditions.

Caption: Proposed three-step synthesis of the target compound.

Detailed Experimental Protocol and Causality

Step 3: Reduction of 3-Aminopyridine-4-carboxylic Acid to this compound

This final step is the most critical transformation. The choice of reducing agent is paramount.

-

Choice of Reagent: Lithium Aluminum Hydride (LiAlH₄)

-

Causality: Carboxylic acids are resistant to reduction by milder agents like sodium borohydride (NaBH₄) due to the resonance stabilization of the carboxylate anion formed in the presence of the acidic proton.[5] LiAlH₄ is a potent, non-selective hydride donor capable of reducing a wide range of functional groups, including carboxylic acids, efficiently to primary alcohols.[5][6] Borane complexes (BH₃-THF or BH₃-SMe₂) are also effective but LiAlH₄ is a classic, powerful choice for this transformation.[6] An analogous reduction of a methyl aminopyridinecarboxylate to the corresponding alcohol with LiAlH₄ proceeds in high yield, validating this choice.[7]

-

-

Detailed Protocol:

-

Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (LiAlH₄, ~2.0-3.0 equivalents) in anhydrous tetrahydrofuran (THF). Cool the slurry to 0 °C in an ice-water bath.

-

Scientist's Note: The use of excess LiAlH₄ is crucial to drive the reaction to completion and to account for reaction with the two acidic protons (from the carboxylic acid and the amine). The reaction is highly exothermic and moisture-sensitive; rigorous anhydrous conditions are essential to prevent violent quenching and ensure safety.[5]

-

-

Substrate Addition: Dissolve 3-aminopyridine-4-carboxylic acid (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ slurry via the dropping funnel, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction can then be gently heated to reflux for 2-4 hours to ensure complete conversion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup (Quenching): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add dropwise:

-

'x' mL of water

-

'x' mL of 15% aqueous NaOH

-

'3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

-

Causality (Fieser Workup): This specific quenching procedure is designed to precipitate the aluminum salts as a granular, easily filterable solid, simplifying the product isolation compared to an acid quench which can lead to emulsions.

-

-

Isolation: Stir the resulting mixture at room temperature for 30 minutes. Filter the granular precipitate through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography on silica gel to yield pure this compound.

-

Spectroscopic Characterization

While commercial suppliers note purity confirmation by NMR, published spectra are scarce.[1] Based on the structure, the following characteristic signals would be expected in standard NMR solvents like DMSO-d₆.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ¹H NMR | ~7.8-8.0 | d | 1H | H at C2 (Pyridine) |

| ~7.0-7.2 | d | 1H | H at C5 (Pyridine) | |

| ~6.6-6.8 | s | 1H | H at C6 (Pyridine) | |

| ~5.0-5.5 | br s | 2H | -NH₂ | |

| ~4.8-5.2 | t | 1H | -OH | |

| ~4.4-4.6 | d | 2H | -CH₂ -OH | |

| ¹³C NMR | ~150-155 | s | - | C4 (Pyridine, -CH₂OH bearing) |

| ~145-150 | s | - | C2 (Pyridine) | |

| ~140-145 | s | - | C3 (Pyridine, -NH₂ bearing) | |

| ~120-125 | s | - | C6 (Pyridine) | |

| ~110-115 | s | - | C5 (Pyridine) | |

| ~60-65 | s | - | -C H₂OH |

-

Infrared (IR) Spectroscopy: Expected peaks would include O-H and N-H stretching (broad, ~3100-3500 cm⁻¹), C-H stretching (~2850-3000 cm⁻¹), C=C and C=N aromatic stretching (~1400-1600 cm⁻¹), and a strong C-O stretching band (~1000-1050 cm⁻¹).

Chemical Reactivity and Applications

The utility of this compound stems from its two distinct functional handles, allowing for sequential and selective derivatization.

Caption: Key reaction handles and potential derivatizations.

-

Pharmaceutical Development: This molecule is a quintessential building block.[1] The amine can be used as an anchor point to introduce pharmacophoric elements via amide bond formation, while the alcohol can be converted into an ether linkage to connect to another part of a molecule or oxidized to an aldehyde for further reactions like reductive amination. Its use is noted in the development of therapeutics for neurological disorders.[1] The aminopyridine scaffold itself is known to possess biological activity; for instance, the related compound 4-aminopyridine is a potassium channel blocker used to treat symptoms of multiple sclerosis.[8] This suggests that derivatives of this compound could be explored for similar ion channel modulation activities.

-

Biochemical Research: The scaffold can be used to synthesize custom ligands for enzyme inhibition and receptor binding studies, enabling structure-activity relationship (SAR) exploration.[1]

-

Material and Agricultural Science: The compound's reactive handles also lend it to applications in creating functional polymers or as an intermediate in the synthesis of novel agrochemicals.[1]

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. It is classified as acutely toxic if swallowed.

GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement | Classification |

| GHS07 ( ) | Warning | H302: Harmful if swallowed | Acute Toxicity 4, Oral |

Sources:[4]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[9][10] Ensure eyewash stations and safety showers are readily accessible.[9]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear nitrile or other appropriate chemical-resistant gloves and a lab coat.[9]

-

Respiratory Protection: If handling large quantities or if dust is generated, a NIOSH/MSHA-approved respirator with a particulate filter is recommended.[9]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9][10]

Storage Recommendations

-

Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9][10] Some suppliers recommend refrigerated storage (0-8 °C).[1]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9]

Conclusion

This compound is a high-value building block for chemical synthesis. Its dual functionality on the pyridyl core provides a versatile platform for diversification in drug discovery programs, particularly those targeting the central nervous system. While detailed synthetic literature is sparse, logical and reliable routes can be readily designed using standard, well-understood chemical transformations. Adherence to strict safety and handling protocols is mandatory due to its acute oral toxicity. This guide serves as a foundational resource for scientists to effectively and safely utilize this compound in their research endeavors.

References

- This compound. GlobalChemMall. [Link]

- (3-Amino-pyridin-4-yl)-methanol, min 95%, 1 gram. CP Lab Safety. [Link]

- This compound | C6H8N2O | CID 14950620. PubChem. [Link]

- 3-aminopyridine. Organic Syntheses Procedure. [Link]

- 4-Aminopyridine-3-methanol | C6H8N2O | CID 10796739. PubChem. [Link]

- Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids.

- CN100999491A - Preparation process of 3 amino-4 methyl pyridine.

- (3-Amino-pyridin-4-yl)-methanol | 152398-05-5.

- WO2012095691A1 - An improved process for producing aminopyridines.

- High resolution NMR spectra of as-prepared samples.

- A Simple Method for the Reduction of Carboxylic Acids to Aldehydes or Alcohols Using H2 and Pd/C. Synlett. [Link]

- 4-aminopyridine – the new old drug for the treatment of neurodegener

- Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. [Link]

- Reduction of carboxylic acids. Chemguide. [Link]

- 3-Aminopyridine-4-carboxaldehyde | CAS 875781-17-6. Pipzine Chemicals. [Link]

- CN104356057A - Preparation method of 3-amino-4-methylpyridine.

- Alcohol synthesis by carboxyl compound reduction. Organic Chemistry Portal. [Link]

- Management of 3-aminopyridine-2-carboxaldehyde thiosemicarbazone-induced methemoglobinemia.

- An expedient route for the reduction of carboxylic acids to alcohols employing 1-propanephosphonic acid cyclic anhydride. CORE. [Link]

- Acid to Alcohol - Common Conditions.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. calpaclab.com [calpaclab.com]

- 3. globalchemmall.com [globalchemmall.com]

- 4. This compound | C6H8N2O | CID 14950620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]

- 7. (2-AMINO-PYRIDIN-4-YL)-METHANOL synthesis - chemicalbook [chemicalbook.com]

- 8. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.cn [sigmaaldrich.cn]

Technical Guide: A Comprehensive Analysis of the Solubility Profile of (3-Aminopyridin-4-yl)methanol

Introduction

(3-Aminopyridin-4-yl)methanol, a key heterocyclic building block in modern medicinal chemistry, serves as a critical intermediate in the synthesis of a new generation of therapeutic agents, particularly those targeting neurological disorders.[1] Its structural arrangement, featuring a pyridine ring substituted with both an amino and a hydroxymethyl group, imparts a unique combination of chemical properties that are instrumental in its synthetic utility and biological activity.

The solubility of an active pharmaceutical ingredient (API) or intermediate is a cornerstone physicochemical parameter that dictates its fate from the laboratory bench to its ultimate clinical application. It influences reaction kinetics, purification strategies, formulation development, and, critically, bioavailability. A comprehensive understanding of the solubility of this compound is therefore not merely an academic exercise but a fundamental prerequisite for its effective and efficient application in drug discovery and development.

This technical guide provides an in-depth exploration of the solubility of this compound. We will dissect the theoretical underpinnings that govern its solubility, present a robust, field-proven experimental protocol for its empirical determination, and discuss the interpretation of this data in a research and development context. This document is intended for researchers, medicinal chemists, and formulation scientists who require a practical and scientifically rigorous understanding of this compound's behavior in solution.

Physicochemical and Structural Profile

A thorough analysis of solubility begins with the compound's fundamental properties. The unique arrangement of functional groups in this compound is the primary determinant of its solution behavior.

Molecular Structure:

Structure of this compound

The molecule possesses:

-

A primary aromatic amine (-NH2) : A weak base and a hydrogen bond donor/acceptor.

-

A primary alcohol (-CH2OH) : A polar, neutral group capable of extensive hydrogen bonding.

-

A pyridine ring : A weakly basic aromatic system whose nitrogen atom can be protonated.

These features suggest a complex solubility profile, with significant potential for hydrogen bonding with protic solvents and a strong dependence on the pH of the aqueous medium.

| Property | Value | Source |

| CAS Number | 152398-05-5 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O | [1][2][3] |

| Molecular Weight | 124.14 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 115-120 °C | [1] |

| Predicted pKa (Ring N) | ~5.2 - 6.0 (Estimated) | [4][5] |

| XLogP3 | -0.2 | [3] |

Table 1: Key Physicochemical Properties of this compound.

Theoretical Principles and Predicted Solubility Profile

While specific quantitative solubility data for this compound is not widely published, we can construct a robust predictive framework based on its structure and data from close structural analogs.

Factors Influencing Solubility

The interplay of the compound's functional groups and the properties of the solvent system dictates its solubility.

-

pH-Dependence: As a weak base, the compound's aqueous solubility is expected to increase dramatically in acidic conditions (pH < pKa). Protonation of the pyridine nitrogen introduces a positive charge, forming a salt that is significantly more polar and water-soluble than the neutral free base. The Henderson-Hasselbalch equation provides a theoretical framework, but experimental data is crucial as the behavior of real-world systems can deviate.[6]

-

Solvent Polarity: The presence of multiple hydrogen bond donors and acceptors suggests favorable interactions with polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

-

Temperature: For most solids, solubility is an endothermic process, meaning solubility increases with temperature. This relationship must be determined empirically.

Predicted Qualitative Solubility

Based on data from the structural isomer (4-Amino-pyridin-3-yl)-methanol and general chemical principles, the following qualitative profile is anticipated.[7][8][9] This table serves as a hypothesis to be confirmed by the experimental protocol outlined in the next section.

| Solvent Class | Example Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water (pH 7) | Slightly Soluble | Capable of H-bonding, but the aromatic ring limits high solubility for the neutral form. |

| Water (pH < 4) | Soluble to Freely Soluble | Protonation of the pyridine ring forms a highly polar salt. | |

| Methanol | Soluble | The alcohol group and polarity align well with the solute's functional groups. | |

| Ethanol | Soluble | Similar to methanol, though slightly lower polarity may marginally reduce solubility. | |

| Polar Aprotic | DMSO | Soluble | Strong H-bond acceptor and high polarity make it a good solvent for this class of compounds. |

| Acetonitrile | Sparingly Soluble | Less polar than DMSO; solubility is likely limited. | |

| Non-Polar | Toluene | Insoluble | Mismatch in polarity; unfavorable interactions. |

| Hexanes | Insoluble | Mismatch in polarity; unfavorable interactions. |

Table 2: Predicted Qualitative Solubility Profile. These predictions require experimental verification.

Experimental Determination of Thermodynamic Solubility

The gold-standard method for determining equilibrium (thermodynamic) solubility is the Saturation Shake-Flask method .[10][11] This technique measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It is the most reliable method for generating data for regulatory filings and critical development decisions.

Causality and Trustworthiness in Protocol Design

The following protocol is designed as a self-validating system. The key is to prove that a true thermodynamic equilibrium has been reached. This is achieved by sampling over an extended time course until the measured concentration reaches a stable plateau. Without this confirmation, one might erroneously report a kinetic or metastable solubility value, leading to significant downstream challenges.

Step-by-Step Shake-Flask Protocol

Objective: To determine the equilibrium solubility of this compound in a given solvent system at a controlled temperature.

Materials:

-

This compound (crystalline solid, purity >95%)

-

Solvent of interest (e.g., Phosphate Buffered Saline pH 7.4)

-

Calibrated orbital shaker with temperature control

-

HPLC-grade vials with screw caps

-

Syringes and 0.22 µm syringe filters (e.g., PVDF, chosen for low compound binding)

-

Calibrated pH meter

Methodology:

-

Preparation:

-

Dispense a precise volume of the chosen solvent (e.g., 1.0 mL) into at least three separate vials.

-

Add an excess amount of solid this compound to each vial. "Excess" is critical; a good starting point is 5-10 mg. The goal is to ensure a visible amount of undissolved solid remains at the end of the experiment, which is the definitive proof of saturation.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 37 ± 1 °C for physiological relevance) and agitation speed.[13]

-

Allow the suspensions to agitate for a prolonged period. A typical duration is 24 to 48 hours. To rigorously establish the equilibrium point, sample at multiple time points (e.g., 4, 24, and 48 hours).[13]

-

-

Sampling and Phase Separation:

-

At each designated time point, remove the vials from the shaker. Allow the suspension to settle for a brief period (~5 minutes).

-

Withdraw an aliquot of the supernatant using a syringe. Crucially, immediately filter the aliquot through a 0.22 µm syringe filter directly into a clean HPLC vial. This step removes all undissolved solids.

-

Causality Check: The filter must be validated for low compound binding. Pre-wetting the filter with the solution and discarding the first few drops can minimize adsorption losses.

-

-

Analysis:

-

Accurately dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve for your analytical method.

-

Measure the pH of the remaining suspension at the end of the experiment to ensure it has not shifted.[13]

-

Quantify the concentration of the diluted sample using a validated HPLC-UV method.

-

-

Data Interpretation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Plot the measured concentration (mg/mL or µM) against time for each replicate.

-

The thermodynamic solubility is the average concentration of the final time points, provided they have formed a stable plateau (e.g., the 48h value is within 5-10% of the 24h value).[13] If the concentration is still increasing, the experiment must be extended.

-

Protocol for pH-Solubility Profile

To understand how solubility changes with pH, the Shake-Flask protocol is repeated using a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). This generates a pH-solubility profile, which is invaluable for predicting absorption in the gastrointestinal tract.

Application in Drug Development

The solubility data generated is not an endpoint but a critical input for decision-making:

-

Lead Optimization: Poor solubility can be a red flag. If the determined value is low (<10 µg/mL), medicinal chemists may prioritize analogs with improved properties.

-

Formulation Strategy: For compounds with low aqueous solubility, strategies such as salt formation (by formulating in low pH), amorphous dispersions, or co-solvent systems may be required. The pH-solubility profile directly informs these choices.

-

Biopharmaceutics Classification System (BCS): Solubility data at pH 1.2, 4.5, and 6.8 is required to classify a drug under the BCS, which guides regulatory requirements for bioequivalence studies.

Conclusion

While published quantitative data on the solubility of this compound is limited, its molecular structure provides a clear theoretical framework for predicting its behavior. It is anticipated to be a weakly basic compound with slight solubility in neutral water, which increases significantly in acidic conditions, and good solubility in polar organic solvents like methanol and DMSO.

The ultimate determinant of solubility is empirical measurement. The Shake-Flask method detailed herein represents a robust and reliable approach for generating high-quality, thermodynamic solubility data. By adhering to the principles of establishing a true equilibrium, this protocol provides the trustworthiness required for critical decisions in the pharmaceutical development pipeline. This guide equips the researcher with both the theoretical understanding and the practical methodology to confidently assess and apply the solubility profile of this compound.

References

- HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column.

- Li, J., & Wang, E. (2018). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Chinese Journal of Pharmaceutical Analysis.

- Plateforme de chimie biologique intégrative de Strasbourg (PCBIS). (n.d.). Thermodynamic solubility.

- Marques, M. R. C., et al. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.

- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- World Health Organization (WHO). (2017). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver.

- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.

- Garcia Sanchez, F., et al. (2001). HPLC Determination of the Cardiotonics, Dopamine and 4Methyl2-aminopyridine, in Serum Following Fluorescamine Derivatization. ResearchGate.

- Jensen, J. H. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ.

- ResearchGate. (n.d.). pH effect on the binding of (a) 2-aminopyridine and (b) 5-amino-2-chloropyridine to the MIP-embedded cryogels.

- Serajuddin, A. T., & Jarowski, C. I. (1985). Effect of diffusion layer pH and solubility on the dissolution rate of pharmaceutical bases and their hydrochloride salts. I: Phenazopyridine. Journal of Pharmaceutical Sciences.

- Zhang, C., et al. (2022). Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Journal of Chemical & Engineering Data.

- Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences.

- PubChem. (n.d.). This compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (3-アミノ-ピリジン-4-イル)-メタノール AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H8N2O | CID 14950620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. helixchrom.com [helixchrom.com]

- 5. helixchrom.com [helixchrom.com]

- 6. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. (4-AMINO-PYRIDIN-3-YL)-METHANOL CAS#: 138116-34-4 [m.chemicalbook.com]

- 8. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [chemicalbook.com]

- 9. (4-AMINO-PYRIDIN-3-YL)-METHANOL | 138116-34-4 [amp.chemicalbook.com]

- 10. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride [qikan.cmes.org]

- 13. who.int [who.int]

Introduction: The Role of (3-Aminopyridin-4-yl)methanol in Modern Drug Discovery

An In-Depth Technical Guide to the Stability of (3-Aminopyridin-4-yl)methanol

This compound, a substituted aminopyridine, serves as a critical building block in contemporary pharmaceutical development.[1] Its unique structure, featuring a pyridine ring with both an amino and a hydroxymethyl substituent, offers multiple points for chemical modification, making it a valuable intermediate in the synthesis of complex bioactive molecules.[1] This compound is particularly relevant in the development of therapeutics targeting neurological disorders.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of its chemical stability is not merely an academic exercise; it is a prerequisite for ensuring the integrity, safety, and efficacy of any resulting active pharmaceutical ingredient (API).

This guide provides an in-depth analysis of the stability of this compound under various stress conditions. Moving beyond a simple recitation of facts, we will explore the underlying chemical principles that govern its degradation, providing field-proven insights and actionable protocols to empower your research and development workflows.

Section 1: Core Physicochemical Properties and Handling

A foundational understanding of the compound's properties is essential before undertaking stability assessments. These characteristics influence its handling, storage, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 152398-05-5 | [1][2][3] |

| Molecular Formula | C₆H₈N₂O | [1][3][4] |

| Molecular Weight | 124.14 g/mol | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 115-120 °C | [1] |

| pKa (Predicted) | The 3-amino group confers basicity (pKa ≈ 6.0 for 3-aminopyridine), while the pyridine nitrogen is also basic.[5] | N/A |

| Solubility | Soluble in methanol and other polar organic solvents.[6][7] | N/A |

Safe Handling and Storage: this compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2][4][8] Standard laboratory precautions, including the use of personal protective equipment (PPE), are mandatory. The material should be handled in a well-ventilated area to avoid inhalation of dust.[9]

For long-term integrity, the compound should be stored at refrigerated temperatures (2°C to 8°C), protected from light, and kept in a tightly sealed container with a desiccant to prevent moisture ingress.[1][7] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize the risk of oxidation.[7]

Section 2: The Logic of Stability Testing: An ICH-Guided Framework

Forced degradation, or stress testing, is a cornerstone of pharmaceutical development, mandated by regulatory bodies like the International Conference on Harmonisation (ICH).[10][11][12] The objective is to intentionally degrade the sample to identify likely degradation products and establish the intrinsic stability of the molecule.[10] This data is crucial for developing stability-indicating analytical methods—typically HPLC—that can resolve the parent compound from all potential impurities and degradants.[13]

A successful forced degradation study should achieve a target degradation of approximately 5-20%.[13] This level is sufficient to generate and detect degradation products without destroying the molecule so extensively that the primary degradation pathways are obscured. The typical stress conditions applied are hydrolysis (acid and base), oxidation, heat, and light.[12]

Section 3: Stability Profile of this compound Under Stress

While specific, published forced degradation data for this compound is limited, we can predict its stability profile based on the known chemistry of its functional groups: the aromatic amine, the pyridine ring, and the primary (benzylic-like) alcohol.

Thermal Stability

Underlying Chemistry: The compound is a solid with a relatively high melting point (115-120 °C), suggesting good thermal stability under standard storage conditions.[1] However, elevated temperatures, as used in stress testing (e.g., 70°C), can provide the activation energy for various degradation reactions, including oxidation if oxygen is present.[7][9] For related compounds like 4-aminopyridine, excellent stability was observed even at 37°C for one month, suggesting the core aminopyridine structure is robust.[14]

Expected Outcome: In the solid state and in the absence of other stressors, this compound is expected to be reasonably stable to heat. Degradation, if observed, would likely be accelerated by the presence of oxygen.

pH Stability (Hydrolysis)

Underlying Chemistry: The molecule lacks readily hydrolyzable functional groups like esters or amides. The C-N and C-O bonds are generally stable to hydrolysis under mild acidic and basic conditions. However, extreme pH and elevated temperatures can catalyze degradation.

-

Acidic Conditions: The pyridine nitrogen and the exocyclic amino group will be protonated. While this generally increases water solubility, it may also make the pyridine ring more susceptible to nucleophilic attack, although this is unlikely under typical stress conditions.

-

Basic Conditions: In strongly basic solutions, the hydroxyl proton can be abstracted, forming an alkoxide. This could potentially facilitate oxidation. The compound is expected to be largely stable against base-catalyzed hydrolysis.

Expected Outcome: The compound is predicted to be highly stable under neutral and moderately acidic/basic conditions at ambient temperature. Forced degradation will likely require harsh conditions (e.g., high molarity acid/base at elevated temperatures) to achieve significant breakdown.

Oxidative Stability

Underlying Chemistry: Oxidation is anticipated to be a primary degradation pathway for this molecule.[15] There are two main sites susceptible to oxidation:

-

The 3-Amino Group: Aromatic amines are well-known to be susceptible to oxidation, which can lead to the formation of nitroso, nitro, and various colored polymeric impurities. The mechanism often involves a nucleophilic attack of the amino nitrogen on an electrophilic oxygen source, such as a peroxide.[16]

-

The 4-Methanol Group: The primary alcohol is susceptible to oxidation, first to an aldehyde (3-aminopyridine-4-carbaldehyde) and subsequently to a carboxylic acid (3-aminopyridine-4-carboxylic acid).

Expected Outcome: this compound is expected to be sensitive to oxidative stress. Studies using reagents like hydrogen peroxide will likely yield a number of degradation products corresponding to oxidation at both the amine and alcohol moieties.

Photostability

Underlying Chemistry: Aromatic systems, particularly those containing heteroatoms and amine substituents, can absorb UV radiation. This absorption can excite the molecule to a higher energy state, leading to photochemical reactions.[17] As an aromatic amine, the compound may be susceptible to photodegradation, potentially leading to discoloration and the formation of complex degradation products.[7] ICH guidelines Q1B provide a standardized approach for photostability testing, requiring exposure to a specific illumination and near-UV energy dose.[18][19][20]

Expected Outcome: The compound is likely to exhibit some degree of photosensitivity. Photostability testing should be conducted on both the solid material and a solution to fully characterize its behavior. A dark control is essential to differentiate between thermal and photolytic degradation.[18]

Section 4: Predicted Degradation Pathways

Based on the chemical functionalities present, a logical map of potential degradation can be constructed. This predictive exercise is fundamental to designing robust analytical methods and interpreting stability data.

Caption: Predicted degradation pathways for this compound.

Section 5: Experimental Protocol: A Self-Validating Forced Degradation Workflow

This protocol provides a robust framework for conducting a forced degradation study. The key to a self-validating system is the inclusion of controls and the use of a pre-validated, stability-indicating analytical method.

Workflow Overview

Caption: General workflow for a forced degradation study.

Step-by-Step Methodology

Objective: To identify potential degradation products and establish the intrinsic stability of this compound.

Materials:

-

This compound

-

HPLC-grade acetonitrile (ACN) and methanol (MeOH). Note: Avoid methanol for photostability samples as it can generate reactive radicals.[21]

-

HPLC-grade water

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂ 30%)

-

Calibrated HPLC system with a photodiode array (PDA) detector

-

Photostability chamber compliant with ICH Q1B options[18]

-

Calibrated oven and water bath

Procedure:

-

Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 ACN:water mixture. This serves as the parent solution for all liquid-state stress tests.

-

Control Samples:

-

Unstressed Control: Dilute the stock solution to the final analysis concentration (e.g., 0.1 mg/mL) and analyze immediately.

-

Thermal Control: Keep an aliquot of the stock solution at room temperature and at the elevated temperature used for stress tests (e.g., 60°C) for the maximum duration of the experiment, protected from light.

-

-

Stress Conditions: The conditions below are starting points and should be adjusted to achieve the target 5-20% degradation.

| Stress Condition | Protocol | Justification |

| Acid Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M HCl. Heat at 60°C. Sample at 2, 6, 12, and 24 hours. | Evaluates stability in acidic environments, relevant to formulation and physiological conditions.[7] |

| Base Hydrolysis | Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature. Sample at 2, 6, 12, and 24 hours. | Evaluates stability in alkaline environments. Room temperature is a starting point as base hydrolysis can be rapid.[7] |

| Oxidation | Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Sample at 2, 6, and 12 hours. | Hydrogen peroxide is a standard oxidant for simulating oxidative degradation.[7][12] |

| Thermal (Solution) | Heat an aliquot of the stock solution at 60°C. Sample at 24, 48, and 72 hours. | Assesses the impact of temperature on the molecule's stability in solution. |

| Thermal (Solid) | Place a thin layer of solid compound in an oven at 70°C. Sample at 24, 48, and 72 hours. | Assesses the intrinsic thermal stability of the solid-state drug substance.[7] |

| Photostability | Expose solid compound and a solution (e.g., 0.1 mg/mL in ACN:water) to ICH Q1B conditions (≥1.2 million lux hours visible, ≥200 watt hours/m² near UV). Use a dark control wrapped in foil.[18][19] | Determines light sensitivity, which dictates packaging and handling requirements. The dark control is critical to isolate photolytic effects.[18] |

-

Sample Analysis:

-

Before injection, neutralize the acid and base samples with an equivalent amount of NaOH and HCl, respectively.

-

Dilute all samples to a consistent final concentration (e.g., 0.1 mg/mL) with the mobile phase.

-

Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation products. A PDA detector is crucial for assessing peak purity.

-

Calculate the percentage degradation and perform a mass balance analysis. The total response (parent + degradants) should ideally be between 95-105% of the initial response, accounting for analytical variability.

-

Conclusion and Recommendations

This compound is a foundational intermediate whose stability is paramount to the success of drug development programs. Based on its chemical structure, the primary stability liabilities are oxidation and photodegradation . The amino and hydroxymethyl functional groups are the most probable sites of degradation. The compound is predicted to have good stability against hydrolysis and moderate thermal stress.

Key Recommendations for Researchers:

-

Prioritize Protective Storage: Always store the compound under refrigerated, dark, and dry conditions. For long-term storage or high-sensitivity work, use an inert atmosphere.

-

Conduct Compound-Specific Stress Testing: The protocol provided herein is a robust starting point. It is essential to perform these studies to understand the specific degradation profile of your material.

-

Develop a Stability-Indicating Method Early: An analytical method that can separate the parent compound from its potential degradants (especially oxidative and photolytic products) should be developed and validated early in the development lifecycle.

-

Scrutinize Excipient Compatibility: When moving into formulation, be mindful of excipients that could promote degradation (e.g., those containing peroxides or reactive species).

By adhering to these principles and employing rigorous experimental design, researchers can ensure the chemical integrity of this compound, thereby building quality and reliability into their drug discovery and development pipelines.

References

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021).

- Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2025).

- Synthesis and evaluation of aminopyridine derivatives as potential BACE1 inhibitors. (2015). Bioorganic & Medicinal Chemistry Letters.[23]

- This compound. Chem-Impex.[1]

- Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. (N.D.). MDPI.[24]

- Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. (2023). Current Alzheimer Research.[25]

- Methanol Safety D

- (3-Amino-pyridin-4-yl)-methanol AldrichCPR. Sigma-Aldrich.[2]

- 3-Amino-4-methylpyridine Safety D

- Flow Hydrodediazoniation of Arom

- (3-Amino-pyridin-4-yl)-methanol AldrichCPR. Sigma-Aldrich.[8]

- Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency (EMA).[18]

- STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B.

- Degradation of 3-Methylpyridine and 3-Ethylpyridine by Gordonia nitida LE31.

- Proposed degradation pathways of pyridine derivatives in bacteria...

- Forced degradation and impurity profiling.

- Quality Guidelines.

- Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine. NINGBO INNO PHARMCHEM CO.,LTD.[17]

- ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency (EMA).[20]

- This compound. PubChem.[4]

- "long-term storage conditions for N-(3-aminopyridin-4-yl)benzamide". Benchchem.[7]

- CN111170937A - Preparation method of 3-aminopyridine.

- Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research.[21]

- Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. (2022). Biosciences Biotechnology Research Asia.[12]

- This compound. Santa Cruz Biotechnology.[3]

- Forced Degradation Studies to Assess the Stability of Drugs and Products. (2025).

- (4-AMINO-PYRIDIN-3-YL)-METHANOL. ChemicalBook.[30]

- Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (2002). International Journal of Pharmaceutical Compounding.[14]

- Peroxyacid Oxidations: A Kinetic and Mechanistic Study of Oxidation of 3-Aminopyridine by Peroxomonosulfuric Acid. (2015).

- A novel accelerated oxidative stability screening method for pharmaceutical solids. (2011). Journal of Pharmaceutical Sciences.[15]

- ICH Topic Q3C (R4) Impurities: Guideline for Residual Solvents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. (3-Amino-pyridin-4-yl)-methanol AldrichCPR 152398-05-5 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H8N2O | CID 14950620 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. article.sciencepg.com [article.sciencepg.com]

- 6. aggiefab.tamu.edu [aggiefab.tamu.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. (3-Amino-pyridin-4-yl)-methanol AldrichCPR 152398-05-5 [sigmaaldrich.com]

- 9. jubilantingrevia.com [jubilantingrevia.com]

- 10. library.dphen1.com [library.dphen1.com]

- 11. ICH Official web site : ICH [ich.org]

- 12. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 13. researchgate.net [researchgate.net]

- 14. Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A novel accelerated oxidative stability screening method for pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. nbinno.com [nbinno.com]

- 18. ema.europa.eu [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

- 20. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 21. biomedres.us [biomedres.us]

An In-Depth Technical Guide to the Mechanism of Action of (3-Aminopyridin-4-yl)methanol in Biological Systems

Abstract

(3-Aminopyridin-4-yl)methanol, a derivative of the well-characterized potassium channel blocker 4-aminopyridine (4-AP), has emerged as a promising therapeutic candidate for neurological disorders associated with demyelination, such as multiple sclerosis and spinal cord injury. This guide provides a comprehensive technical overview of its mechanism of action, grounded in its function as a voltage-gated potassium (Kv) channel antagonist. We will explore the molecular basis of its therapeutic effect, delve into the preclinical evidence supporting its efficacy, and provide detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals in the fields of neuroscience and pharmacology.

Introduction: The Challenge of Demyelination and the Role of Potassium Channels

Demyelinating diseases, such as multiple sclerosis (MS), are characterized by the degradation of the myelin sheath that insulates nerve axons. This loss of insulation leads to the exposure of voltage-gated potassium channels, particularly the fast potassium channels (Kv1.1, Kv1.2), in the internodal regions of the axon. In healthy myelinated neurons, these channels are typically concealed under the myelin sheath. Their exposure in demyelinated axons results in an increased potassium efflux during action potential propagation. This aberrant ion flow shortens the action potential duration and leads to a failure to depolarize the subsequent node of Ranvier, ultimately causing conduction block and the manifestation of neurological deficits.

The aminopyridine class of drugs, most notably 4-aminopyridine (fampridine), has been a cornerstone in the symptomatic treatment of MS. These compounds act by blocking the exposed Kv channels, thereby prolonging the action potential, enhancing neurotransmitter release, and restoring nerve impulse conduction in demyelinated axons. This compound, also referred to in the literature as 4-aminopyridine-3-methanol (4-AP-3-MeOH), is a structural analog of 4-AP that has shown significant promise in preclinical studies, suggesting a potentially enhanced therapeutic window.

Core Mechanism of Action: Blockade of Voltage-Gated Potassium Channels

The primary mechanism of action of this compound is the blockade of voltage-gated potassium channels.[1] This action is analogous to that of its parent compound, 4-aminopyridine.

The Role of Potassium Channels in Neuronal Excitability

Voltage-gated potassium channels are crucial for repolarizing the neuronal membrane after an action potential. By allowing potassium ions to flow out of the cell, they bring the membrane potential back to its resting state, ensuring the unidirectional propagation of the nerve impulse and preparing the neuron for the next action potential.

The Impact of Aminopyridine Blockade

This compound, like 4-AP, physically obstructs the pore of the Kv channels, preventing the efflux of potassium ions. This blockade has several key consequences:

-

Prolongation of the Action Potential: By inhibiting repolarization, the action potential is broadened.

-

Increased Calcium Influx: The prolonged depolarization keeps voltage-gated calcium channels open for a longer duration, leading to an increased influx of calcium at the presynaptic terminal.

-

Enhanced Neurotransmitter Release: The elevated intracellular calcium concentration promotes the fusion of synaptic vesicles with the presynaptic membrane, resulting in an increased release of neurotransmitters such as acetylcholine into the synaptic cleft.

-

Restoration of Axonal Conduction: In demyelinated axons, the blockade of exposed Kv channels prevents the shunting of the action potential current, allowing it to successfully propagate to the next node of Ranvier and overcome the conduction block.

The following diagram illustrates the signaling pathway affected by this compound:

Sources

The Emergence of a Key Pharmaceutical Building Block: An In-depth Guide to (3-Aminopyridin-4-yl)methanol

Abstract

(3-Aminopyridin-4-yl)methanol, a seemingly unassuming heterocyclic compound, has carved a significant niche for itself within the landscape of modern pharmaceutical research and development. This technical guide provides a comprehensive exploration of its discovery, historical context, and the evolution of its synthesis. We will delve into the nuanced chemistry that underpins its preparation, offering detailed, field-tested protocols and a comparative analysis of synthetic routes. This whitepaper is intended for researchers, scientists, and drug development professionals, providing both a historical narrative and a practical guide to the strategic application of this versatile molecular scaffold.

Introduction: A Molecule of Strategic Importance

This compound, systematically named (3-amino-4-pyridinyl)methanol and identified by the CAS number 152398-05-5, is a white to off-white crystalline solid.[1][2] Its structure, featuring a pyridine ring substituted with both an amino and a hydroxymethyl group, bestows upon it a unique combination of nucleophilicity, hydrogen bonding capabilities, and opportunities for diverse chemical modifications. This has rendered it a valuable intermediate in the synthesis of a wide array of bioactive molecules, particularly those targeting neurological disorders.[1]

While a singular "discovery" event for this compound is not prominently documented in the annals of chemical literature, its emergence is intrinsically linked to the broader exploration of aminopyridine scaffolds in medicinal chemistry. The historical significance of this compound is best understood by examining the development of its precursors and the therapeutic agents derived from it.

A pivotal precursor to this compound is 3-amino-4-methylpyridine (also known as 3-amino-4-picoline). The intensive investigation into efficient synthetic routes for 3-amino-4-methylpyridine was largely driven by its role as a key intermediate in the synthesis of Nevirapine, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.[3] The subsequent functionalization of the methyl group in 3-amino-4-methylpyridine to a hydroxymethyl group represents a logical and strategic synthetic step to introduce a new point of diversification for drug design.

This guide will first trace the development of synthetic pathways to the core aminopyridine structure, leading to the eventual synthesis of this compound. We will then present detailed synthetic protocols, followed by a discussion of its applications and future prospects.

The Genesis of a Scaffold: Synthetic Evolution

The journey to this compound begins with the synthesis of its key precursor, 3-amino-4-methylpyridine. The development of scalable and efficient routes to this intermediate was a critical step forward.

Foundational Syntheses of 3-Amino-4-methylpyridine

Early methods for the synthesis of 3-amino-4-methylpyridine often involved multi-step processes with harsh conditions or low yields. One documented approach begins with 4-methylpyridine, which undergoes nitration to yield 3-nitro-4-methylpyridine. Subsequent reduction of the nitro group then affords the desired 3-amino-4-methylpyridine. However, this method often suffers from poor regioselectivity and the use of aggressive nitrating agents.[3]

A significant advancement came with the development of methods starting from 3-halo-4-methylpyridines. A widely cited patent describes the synthesis of 3-amino-4-methylpyridine via the amination of 3-bromo-4-methylpyridine or 3-chloro-4-methylpyridine using ammonia in the presence of a copper catalyst at elevated temperature and pressure.[3] This approach offered a more direct and higher-yielding route to the key intermediate.

More recent innovations have focused on even more efficient and milder conditions. For instance, a method utilizing 4-methylpyridine-3-boronic acid as a starting material has been developed. This process involves a one-step reaction with an inorganic amide in the presence of a metal oxide catalyst to produce 3-amino-4-methylpyridine in high yield.[4]

From Precursor to Product: The Synthesis of this compound

This transformation can be conceptually approached through several well-established organic chemistry reactions. A common strategy for the oxidation of a benzylic methyl group to a primary alcohol involves a two-step process: radical halogenation followed by nucleophilic substitution.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are representative of the key transformations discussed. They are intended to be illustrative and may require optimization based on laboratory conditions and available reagents.